Elevated Polar Surface Area (PSA) Confers Differentiated Hydrogen-Bonding Capacity Relative to 4-Phenylcinnoline and 6-Fluoro-4-phenylcinnoline
6-Methoxy-4-phenylcinnoline exhibits a computed topological Polar Surface Area (PSA) of 35.01 Ų, which is 9.23 Ų (approximately 36%) higher than that of both unsubstituted 4-phenylcinnoline and 6-fluoro-4-phenylcinnoline (each at 25.78 Ų) . This increase is attributable to the additional oxygen atom of the methoxy group serving as a hydrogen-bond acceptor. In the context of oral drug-likeness, this difference is significant: compounds with PSA values above 140 Ų are generally considered poorly permeable, while those below 60 Ų are favorable for CNS penetration [1]. The observed PSA shift between 25.78 and 35.01 Ų occupies a range where it can modulate intestinal absorption and blood–brain barrier penetration without crossing critical thresholds.
| Evidence Dimension | Topological Polar Surface Area (PSA, Ų) |
|---|---|
| Target Compound Data | 35.01 Ų |
| Comparator Or Baseline | 4-Phenylcinnoline: 25.78 Ų; 6-Fluoro-4-phenylcinnoline: 25.78 Ų |
| Quantified Difference | +9.23 Ų (+35.8%) versus both comparators |
| Conditions | Computed topological PSA values from ChemSrc database |
Why This Matters
A 36% higher PSA differentiates 6-methoxy-4-phenylcinnoline in solubility and permeability profiles, directly impacting formulation strategy and biological assay design compared to 4-phenylcinnoline or 6-fluoro analogs.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
